3-amino-N-(3,4-dichlorophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
Properties
IUPAC Name |
3-amino-N-(3,4-dichlorophenyl)-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2N3OS2/c23-13-8-7-11(10-14(13)24)26-21(28)20-19(25)18-17(16-6-3-9-29-16)12-4-1-2-5-15(12)27-22(18)30-20/h3,6-10H,1-2,4-5,25H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGWUXQHQXBSSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC(=C(C=C4)Cl)Cl)N)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include 3,4-dichloroaniline, thiophene derivatives, and other reagents. The synthesis could involve:
Nucleophilic substitution: reactions to introduce the amino group.
Cyclization: reactions to form the thienoquinoline core.
Amidation: reactions to attach the carboxamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: to enhance reaction rates.
Purification: techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the thiophene ring.
Reduction: Reduction reactions could target the nitro or carbonyl groups if present.
Substitution: Electrophilic or nucleophilic substitution reactions could modify the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.
Scientific Research Applications
Anticancer Activity
- Mechanism of Action : Preliminary studies indicate that this compound may exhibit anticancer properties through mechanisms such as inducing oxidative stress in cancer cells. This is particularly relevant in targeting tumors that have developed resistance to conventional therapies by exploiting their altered metabolic pathways .
-
Case Studies :
- In vitro studies have demonstrated that derivatives of tetrahydroquinoline compounds can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer), HT-29 (colorectal cancer), and A2780 (ovarian cancer) cells. The anticancer activity is often attributed to the ability of these compounds to induce mitochondrial dysfunction and increase reactive oxygen species (ROS) levels .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial applications. Similar compounds in the literature have shown efficacy against various bacterial strains and fungi, indicating that 3-amino-N-(3,4-dichlorophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide could also possess similar properties .
Comparative Analysis of Related Compounds
A comparison table highlighting related compounds and their biological activities is provided below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Thienoquinoline core with dichlorophenyl group | Anticancer activity via oxidative stress modulation |
| 8-amino-5,6,7,8-tetrahydroquinoline | Similar core structure | Induces mitochondrial dysfunction in cancer cells |
| 5-(Aryl/Heteroaryl)amino-4-quinolones | Contains quinolone moiety | Potent antimicrobial activity |
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with:
Enzymes: Inhibiting or modulating enzyme activity.
Receptors: Binding to cellular receptors to elicit a response.
Pathways: Affecting signaling pathways within cells.
Comparison with Similar Compounds
Structural Analogues and Their Bioactivities
The following table summarizes key structural analogs, their substituents, and reported activities:
Key Observations
Substituent Effects on Bioactivity :
- Antiplasmodial Activity : KuSaSch105 (phenyl/4-chlorophenyl) demonstrates potent antiplasmodial activity, suggesting that halogenated aryl groups enhance target binding in Plasmodium .
- Cytotoxicity : Compound 1 (3-chloro-2-methylphenyl) exhibits superior cytotoxicity compared to the target compound’s structural framework, indicating that chloro-methyl substitution may optimize anticancer interactions .
- Antimicrobial Activity : Pyrrolyl derivatives (e.g., 4a) show moderate antibacterial effects, while thiophen-2-yl substituents (as in the target compound) remain untested but may offer improved activity due to sulfur’s electronegativity .
Methoxy groups (e.g., 4-methoxyphenyl in ) improve solubility but may reduce membrane permeability.
Synthetic Accessibility :
- The target compound’s synthesis likely follows methods similar to KuSaSch105, involving cyclocondensation of thioxo intermediates with chloroacetamides . Modifications in aryl groups require tailored electrophilic reagents.
Biological Activity
3-amino-N-(3,4-dichlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , indicating a structure that integrates thieno and quinoline rings with a carboxamide functional group. The presence of dichlorophenyl and thiophene substituents enhances its chemical properties.
Structural Features
| Feature | Description |
|---|---|
| Molecular Weight | Approximately 392.38 g/mol |
| Key Functional Groups | Amino group, carboxamide group |
| Halogen Substituents | Dichlorophenyl |
Mechanisms of Biological Activity
The biological activity of 3-amino-N-(3,4-dichlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes that play critical roles in disease pathways. For instance, it may inhibit certain kinases involved in cancer progression.
- Receptor Antagonism : It may act on specific receptors that are implicated in inflammatory responses and other pathological conditions.
Case Studies and Research Findings
-
Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- Results :
- IC50 values were reported in the low micromolar range, indicating potent activity.
- Cell Lines Tested :
-
Antimicrobial Properties : Research has indicated that the compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Microorganisms Tested :
- Staphylococcus aureus
- Escherichia coli
- Findings : The compound showed a zone of inhibition comparable to standard antibiotics.
- Microorganisms Tested :
Pharmacological Profile
The pharmacological profile of 3-amino-N-(3,4-dichlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide suggests potential applications in treating various diseases:
- Cancer Therapy : Due to its cytotoxic effects on tumor cells.
- Infection Control : As a potential antimicrobial agent.
Safety and Toxicity
Preliminary toxicity studies indicate that the compound has a favorable safety profile; however, further studies are necessary to fully assess its toxicity and side effects in vivo.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction efficiency be maximized?
- Methodology : Multi-step synthesis involving alkylation and condensation reactions. For example:
- Step 1 : Use a Knoevenagel condensation to form the tetrahydrothienoquinoline core.
- Step 2 : Introduce the 3,4-dichlorophenyl and thiophen-2-yl substituents via nucleophilic substitution or palladium-catalyzed cross-coupling.
- Step 3 : Optimize solvent choice (e.g., DMF or THF) and temperature (80–120°C) to enhance yield. Monitor intermediates via TLC or HPLC .
Q. How can researchers confirm the structural integrity of this compound?
- Methodology : Combine spectroscopic and crystallographic techniques:
- NMR : Assign peaks using , , and 2D NMR (COSY, HSQC) to verify substituent positions and stereochemistry .
- XRD : Resolve ambiguous regions (e.g., thiophene orientation) via single-crystal X-ray diffraction. Refinement with software like SHELX ensures <0.05 Å positional uncertainty .
Q. What safety protocols are critical during handling?
- Guidelines :
- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation/skin contact.
- Store in airtight containers under dry, inert conditions (argon) to prevent degradation .
- Emergency measures: Flush eyes/skin with water for 15+ minutes; seek medical attention for persistent irritation .
Q. How stable is this compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours; analyze degradation via HPLC.
- Thermal Stability : Heat samples to 40–80°C; monitor decomposition using TGA/DSC.
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation .
Q. What purification strategies resolve challenging byproducts?
- Methodology :
- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals.
- Prep-HPLC : Employ a C18 column with acetonitrile/water mobile phase (0.1% TFA) for polar impurities .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodology :
- Synthesize analogs with substitutions at the 3-amino, dichlorophenyl, or thiophene positions.
- Test inhibitory activity against target enzymes (e.g., microbial proteases) using kinetic assays.
- Correlate substituent electronegativity/logP with activity trends .
Q. What mechanistic insights explain regioselective alkylation in related thienoquinoline derivatives?
- Methodology :
- Perform DFT calculations to map electron density at reactive sites (e.g., sulfur vs. nitrogen).
- Validate with isotopic labeling () and LC-MS to track reaction pathways .
Q. How can computational models predict metabolic pathways or aldehyde oxidase susceptibility?
- Methodology :
- Use docking software (AutoDock Vina) to simulate interactions with human aldehyde oxidase.
- Validate predictions with in vitro microsomal assays and HPLC-MS metabolite profiling .
Q. How should contradictory data between in vitro and in vivo efficacy be resolved?
- Methodology :
- Replicate assays under standardized conditions (e.g., cell line, animal model).
- Perform pharmacokinetic studies (plasma half-life, bioavailability) to identify absorption barriers.
- Use ANOVA or Bayesian statistics to assess significance .
Q. What strategies validate target engagement in complex biological systems?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
